Methyl 5-bromo-2-fluoro-4-formylbenzoate
CAS No.:
Cat. No.: VC20375607
Molecular Formula: C9H6BrFO3
Molecular Weight: 261.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrFO3 |
|---|---|
| Molecular Weight | 261.04 g/mol |
| IUPAC Name | methyl 5-bromo-2-fluoro-4-formylbenzoate |
| Standard InChI | InChI=1S/C9H6BrFO3/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-4H,1H3 |
| Standard InChI Key | DOIAVGSPVLUXFS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=C(C(=C1)Br)C=O)F |
Introduction
Methyl 5-bromo-2-fluoro-4-formylbenzoate is an organic compound belonging to the category of benzoate derivatives. It is characterized by the presence of bromine, fluorine, and a formyl functional group, which contribute to its unique chemical properties. The compound has a molecular formula and a molecular weight of 261.04 g/mol, with a Chemical Abstracts Service (CAS) number of 1699742-04-5.
Synthesis of Methyl 5-bromo-2-fluoro-4-formylbenzoate
The synthesis of this compound typically involves a multi-step process that includes bromination, fluorination, and formylation of benzoic acid derivatives. Each step requires careful control of reaction conditions, such as temperature and concentration, to optimize yields and minimize side reactions.
Synthesis Steps:
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Bromination: Introduction of bromine to the aromatic ring under controlled conditions.
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Fluorination: Use of a suitable fluorinating agent to introduce fluorine into the brominated intermediate.
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Formylation: Introduction of the formyl group to the fluorinated compound.
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Esterification: Final step involving methanol and an acid catalyst to yield the desired compound.
Structural Features:
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Molecular Formula: C9H6BrFO3
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Molecular Weight: 261.04 g/mol
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CAS Number: 1699742-04-5
Potential Applications
This compound has potential applications in medicinal chemistry and organic synthesis. Its unique structure allows it to serve as a precursor for more complex organic molecules. Additionally, it may exhibit biological activities, such as anticancer properties, although further research is needed to confirm these effects.
Potential Uses:
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Medicinal Chemistry: Inhibitor or modulator of enzymes or receptors.
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Organic Synthesis: Intermediate for synthesizing complex molecules.
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Biological Research: Potential anticancer agent.
Comparison with Similar Compounds
Methyl 5-bromo-2-fluoro-4-formylbenzoate can be compared with other halogenated benzoate derivatives, such as Methyl 5-bromo-2-chloro-4-formylbenzoate and Methyl 4-bromo-2-fluorobenzoate. The distinct combination of bromine and fluorine in this compound provides unique electronic properties that may influence its reactivity and biological activity compared to these similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 5-bromo-2-chloro-4-formylbenzoate | Chlorine instead of fluorine | Different halogen affects reactivity |
| Methyl 4-bromo-2-fluorobenzoate | Different positions of bromine and fluorine | Variance in substitution pattern affects properties |
| Methyl 3-bromo-4-fluorobenzoate | Bromine and fluorine on adjacent positions | Position affects electronic properties |
Future Research Directions:
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Biological Activity Studies: Investigate anticancer properties and potential mechanisms.
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Synthetic Derivatives: Explore the synthesis of derivatives with enhanced biological activity.
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Pharmaceutical Applications: Evaluate its potential as a precursor for drug development.
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